

# A Meta-Analysis of Travoprost in Open-Angle Glaucoma: A Comparative Guide

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## Compound of Interest

Compound Name: *Travoprost*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on Travoprost for the treatment of open-angle glaucoma. It offers an objective comparison of Travoprost's performance against other leading intraocular pressure (IOP)-lowering medications, supported by experimental data. This analysis is intended to inform research, clinical trial design, and drug development efforts in the field of ophthalmology.

## Efficacy of Travoprost and Comparators in Lowering Intraocular Pressure

Travoprost has consistently demonstrated robust efficacy in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Meta-analyses of numerous randomized controlled trials have established its position as a potent first-line treatment option.

In comparative studies, Travoprost 0.004% has been shown to be more effective than the beta-blocker Timolol 0.5% in lowering IOP.<sup>[1][2]</sup> When compared to other prostaglandin analogs, Travoprost is generally considered to be equivalent to Latanoprost 0.005% and Bimatoprost 0.03% in its IOP-lowering effect, although some studies suggest Bimatoprost may offer a slightly greater reduction.<sup>[3][4]</sup> One meta-analysis indicated that Travoprost and Bimatoprost may be more effective than Latanoprost in reducing IOP.<sup>[1]</sup>

The following table summarizes the mean IOP reduction observed in comparative clinical trials:

Medication	Dosage	Mean IOP Reduction (mmHg)	Mean Percentage IOP Reduction
Travoprost	0.004%	7.6 - 8.0	30.8% - 34.75%
Latanoprost	0.005%	7.3 - 8.6	29.9% - 32.97%
Bimatoprost	0.03%	8.7 - 8.8	31.9% - 35.9%
Timolol	0.5%	6.7	26.6%

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Safety and Tolerability Profile

The safety profiles of prostaglandin analogs are generally well-established, with most adverse events being localized to the eye and mild to moderate in severity. Travoprost is considered safe and is generally well-tolerated.[\[2\]](#) The most frequently reported side effect associated with Travoprost and other prostaglandin analogs is conjunctival hyperemia (eye redness).

A meta-analysis comparing the incidence of hyperemia found that Latanoprost was associated with a lower incidence compared to Travoprost and Bimatoprost.[\[1\]](#) Another study found that while Travoprost and Bimatoprost had a higher incidence of adverse events compared to Latanoprost and Timolol, these were generally manageable.[\[3\]](#)[\[6\]](#)

The following table presents the incidence of common adverse events reported in clinical trials:

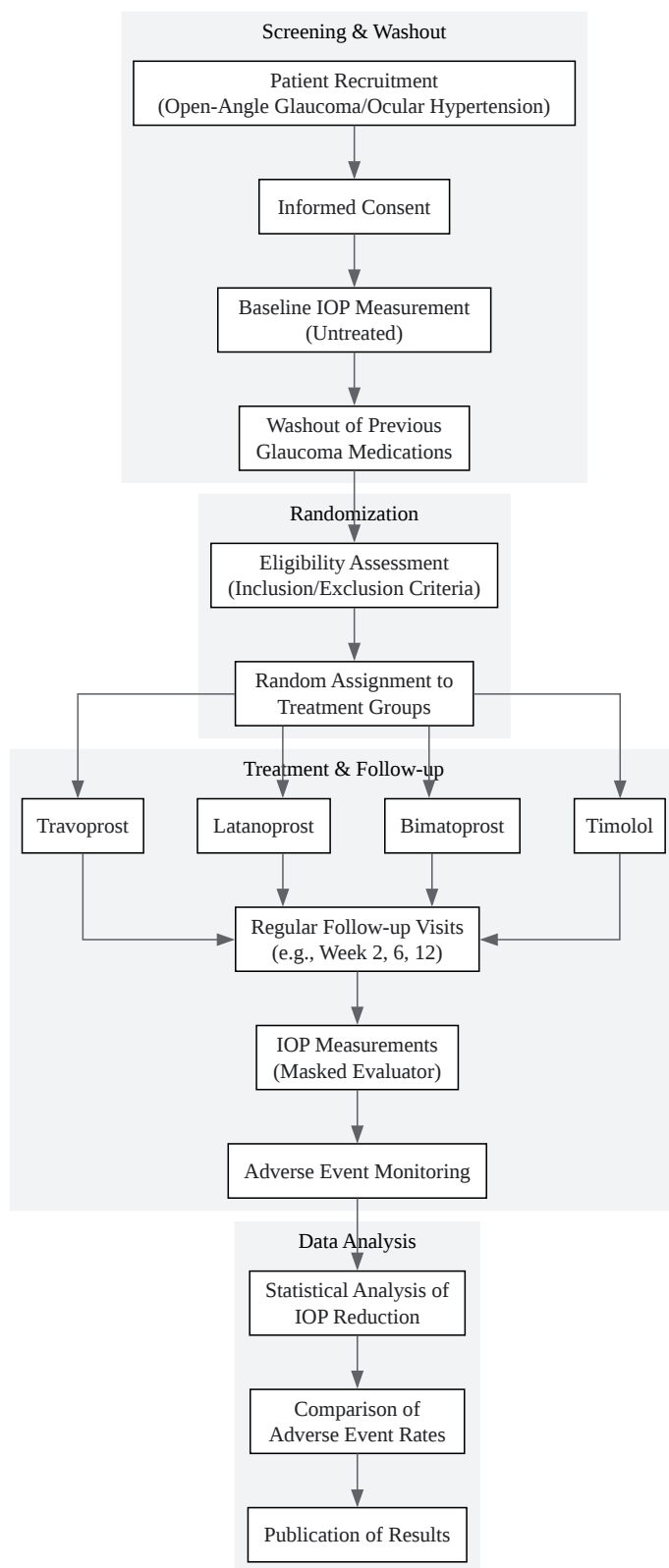
Adverse Event	Travoprost (0.004%)	Latanoprost (0.005%)	Bimatoprost (0.03%)	Timolol (0.5%)
Conjunctival Hyperemia	~41.9%	~16.0%	~41.3%	~21.1%
Eyelash Growth	Reported	Reported	Reported	Not a typical side effect
Iris Hyperpigmentation	Reported	Reported	Reported	Not a typical side effect
Eye Irritation/Dryness	Increased incidence of dry eye reported in one study[7]	-	-	Eye irritation reported[3]
Headache	-	Increased incidence reported in one study[7]	-	-

Data compiled from multiple sources.[1][3][6][7]

## Experimental Protocols of Cited Clinical Trials

The clinical trials included in this meta-analysis generally followed a prospective, randomized, and double-masked design to ensure the objectivity of the results.

A Representative Experimental Workflow:



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A typical workflow for a randomized controlled trial comparing glaucoma medications.

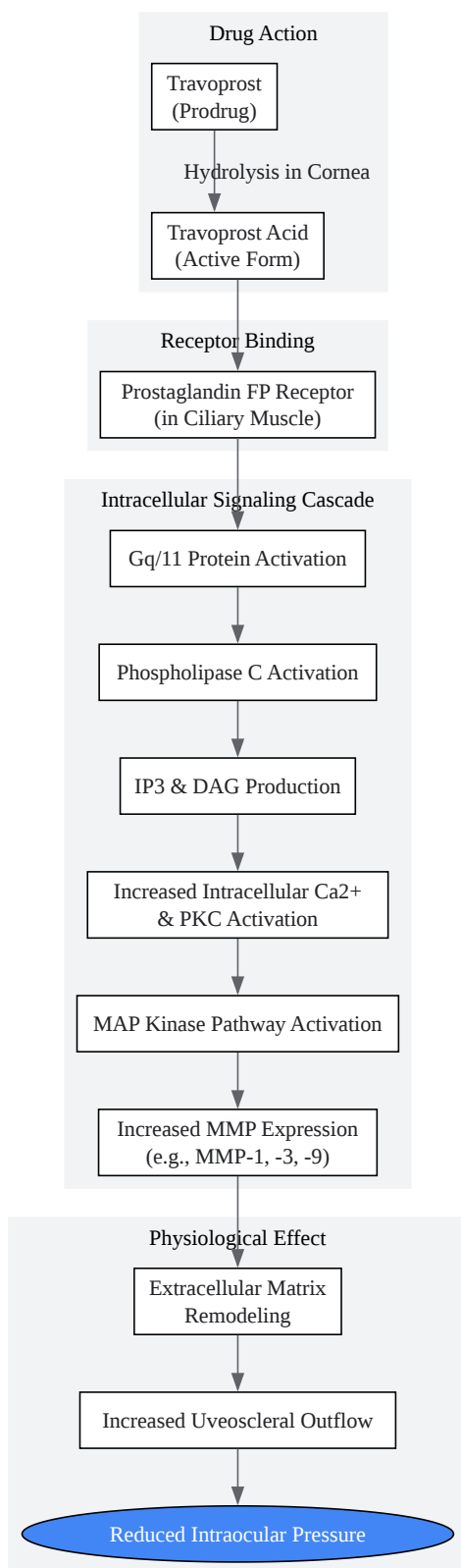
## Key Methodological Components:

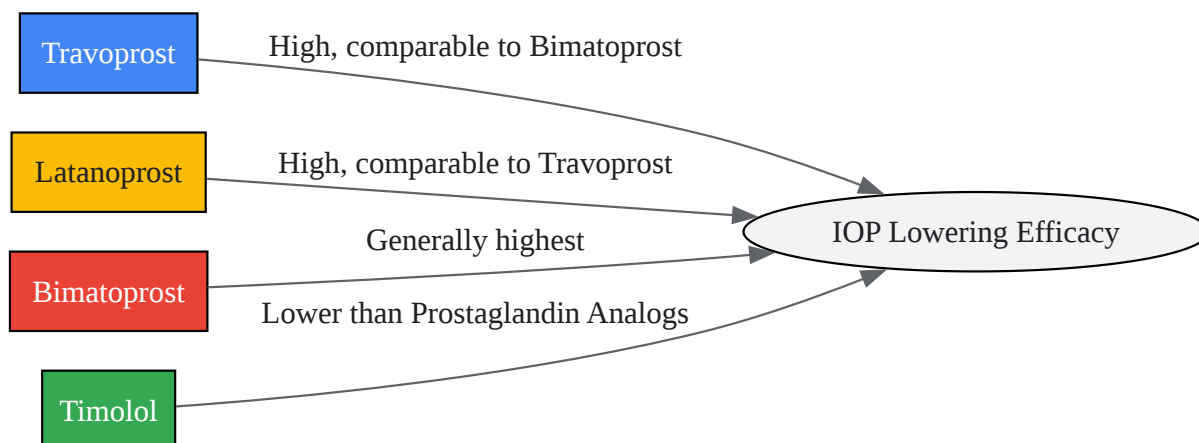
- **Patient Population:** Participants typically included adults diagnosed with primary open-angle glaucoma or ocular hypertension.[2][8] Key inclusion criteria often involved a baseline IOP above a certain threshold (e.g., >23 mmHg) after a washout period of any previous IOP-lowering medications. Exclusion criteria commonly included a history of other forms of glaucoma, significant ocular trauma or surgery, and contraindications to any of the study medications.[8]
- **Randomization and Masking:** Patients were randomly assigned to receive one of the study medications.[2] To minimize bias, these trials were often double-masked, meaning neither the patients nor the investigators knew which treatment was being administered.[8] In some studies, a "masked-evaluator" design was used, where the clinical evaluator assessing IOP was unaware of the treatment allocation.
- **Treatment Protocol:** Prostaglandin analogs (Travoprost, Latanoprost, Bimatoprost) were typically administered once daily in the evening. Timolol was generally administered twice daily.[2] The duration of the treatment period in these trials commonly ranged from 3 to 12 months.[2]
- **Outcome Measures:** The primary efficacy endpoint was the change in mean IOP from baseline at specified follow-up visits. Safety and tolerability were assessed by monitoring and recording all adverse events, with a particular focus on ocular side effects.

## Mechanism of Action: Prostaglandin Analog Signaling Pathway

Travoprost, like other prostaglandin F<sub>2α</sub> analogs, lowers IOP by increasing the outflow of aqueous humor from the eye. This is primarily achieved through the uveoscleral outflow pathway, and to a lesser extent, the trabecular meshwork pathway.

The mechanism involves the activation of prostaglandin F (FP) receptors located in the ciliary muscle and other ocular tissues. This activation triggers a cascade of intracellular signaling events that lead to the remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.





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## References

- 1. Meta-analysis of randomized controlled trials comparing latanoprost with other glaucoma medications in chronic angle-closure glaucoma - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Travoprost compared with latanoprost and timolol in patients with open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Comparison of the effectiveness and safety of travoprost and latanoprost for the management of open-angle glaucoma given as an evening dose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [iovs.arvojournals.org](https://iovs.arvojournals.org) [[iovs.arvojournals.org](https://iovs.arvojournals.org)]
- 8. [ophed.net](https://ophed.net) [[ophed.net](https://ophed.net)]
- To cite this document: BenchChem. [A Meta-Analysis of Travoprost in Open-Angle Glaucoma: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11934100#meta-analysis-of-clinical-trials-on-travoprost-for-open-angle-glaucoma>]

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